molecular formula C49H60N4O14 B13847578 Vinorelbine-d3 Bitartrate

Vinorelbine-d3 Bitartrate

Cat. No.: B13847578
M. Wt: 932.0 g/mol
InChI Key: UUHYRRXICWUZHW-STRDHVDESA-N
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Preparation Methods

The synthesis of Vinorelbine-d3 Bitartrate involves several steps, starting with the extraction of catharanthine and vindoline from the Madagascar periwinkle plant. These compounds undergo a series of chemical reactions, including coupling and reduction, to form Vinorelbine. The deuterium-labeled version, Vinorelbine-d3, is then synthesized by incorporating deuterium atoms at specific positions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Vinorelbine-d3 Bitartrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .

Mechanism of Action

Vinorelbine-d3 Bitartrate, like its parent compound Vinorelbine, acts as a mitotic inhibitor. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle and preventing cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . The compound’s deuterium labeling allows for precise tracking and analysis in biological systems .

Comparison with Similar Compounds

Vinorelbine-d3 Bitartrate is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more accurate analytical studies. Similar compounds include:

This compound’s unique properties make it a valuable tool in both research and clinical settings, providing insights into the pharmacokinetics and pharmacodynamics of anticancer therapies.

Properties

Molecular Formula

C49H60N4O14

Molecular Weight

932.0 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3;

InChI Key

UUHYRRXICWUZHW-STRDHVDESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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